2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole
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Overview
Description
2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole (abbreviated as 2-EPM-5-MOBD) is a member of the benzodiazepine family, which consists of a variety of compounds that share a common nucleus composed of two benzene rings joined by a seven-membered diazepine ring. This class of compounds is known to possess anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties. 2-EPM-5-MOBD is a novel benzodiazepine derivative that has been the subject of several scientific studies, and its potential therapeutic applications are being explored.
Scientific Research Applications
Synthesis of New Compounds
This compound has been used in the synthesis of new compounds by reacting 2-(4-ethylphenoxymethyl)benzoyl isothiocyanate with various amines . The structures of these new compounds were established by IR, 1H-NMR, 13C-NMR spectroscopy and C, H, N, S elemental analysis .
Anti-Pathogenic Surface Coating
The compound has been used in the creation of an anti-pathogenic surface coating nanofluid . It was synthesized and used as an adsorption shell for Fe3O4/C12 core/shell nanosized material . The functionalized specimens were tested by in vitro assays for their anti-biofilm properties and biocompatibility .
Spectral Characterization
The compound has been characterized by IR, 1H-NMR, 13C-NMR and elemental analysis . In the FTIR (Fourier transform infrared) spectrum, the new compounds were characterized by NH, C=N, C=S, C–H of the methyl and methylene groups, and alkyl- aryl- ether stretching vibrations .
Pharmacological Potential
The compound has shown great pharmacological potential. Thiourea derivatives have antimicrobial , antiviral , antitumor , antiparasitic , analgesic , anti-inflammatory , and also anti-convulsant properties.
Antimicrobial Activity
Thiourea derivatives, including this compound, have shown excellent antimicrobial activity . They have been used in the treatment of infectious diseases .
Anti-Biofilm Properties
The compound has demonstrated anti-biofilm properties . The optimized catheter sections showed an improved resistance to Staphylococcus aureus ATCC 25923 and Pseudomonas aeruginosa ATCC 27853 in vitro biofilm development .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown antimicrobial properties, suggesting potential targets could be enzymes or proteins essential to the survival of bacteria and fungi .
Mode of Action
Based on its structural similarity to other antimicrobial compounds, it may interact with its targets, leading to inhibition of essential biological processes in the microorganisms, ultimately causing their death .
Result of Action
The compound has been tested on various bacterial and fungal strains and has shown activity at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi . The level of antimicrobial activity was dependent on the type, number, and position of the substituent on the phenyl group attached to the thiourea nitrogen .
properties
IUPAC Name |
2-[(4-ethylphenoxy)methyl]-6-methoxy-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-12-4-6-13(7-5-12)21-11-17-18-15-9-8-14(20-2)10-16(15)19-17/h4-10H,3,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSABBYZEMXWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole |
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